molecular formula C27H27N7O3 B2504822 N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide CAS No. 1251573-66-6

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No.: B2504822
CAS No.: 1251573-66-6
M. Wt: 497.559
InChI Key: PVSJRIIZDXTMGS-UHFFFAOYSA-N
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Description

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a useful research compound. Its molecular formula is C27H27N7O3 and its molecular weight is 497.559. The purity is usually 95%.
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Biological Activity

N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and epigenetics. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H25N5O3
  • Molecular Weight : 419.5 g/mol
  • CAS Number : Not specified in available data

The compound is believed to exert its biological effects primarily through the inhibition of DNA methyltransferases (DNMTs), which are crucial for DNA methylation processes involved in gene regulation. By inhibiting these enzymes, the compound can reactivate silenced genes, making it a candidate for cancer therapy.

Inhibition of DNA Methyltransferases

Research indicates that derivatives of compounds similar to this compound show significant inhibitory activity against DNMT1, DNMT3A, and DNMT3B. For example, a related compound demonstrated an EC50 value of 0.9 µM against DNMT3A, indicating potent inhibition .

Cytotoxicity in Cancer Cells

The compound has been tested for cytotoxic effects on various cancer cell lines. In particular, it exhibited micromolar-range cytotoxicity against leukemia KG-1 cells, comparable to established DNMT inhibitors . The ability to induce apoptosis in these cells suggests its potential utility in treating hematological malignancies.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its analogs:

  • Study on DNMT Inhibition :
    • Objective : Assess the inhibitory effects on human DNMTs.
    • Findings : Compounds derived from similar structures showed selective inhibition with varying potencies. The most active derivatives had EC50 values ranging from 0.9 µM to 15 µM against different DNMTs .
  • Cytotoxicity Assessment :
    • Objective : Evaluate the cytotoxic effects on leukemia cell lines.
    • Results : The compound induced significant cell death at concentrations comparable to known chemotherapeutics, suggesting its potential as an anti-cancer agent .
  • Inflammation Studies :
    • Related compounds have been shown to inhibit nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) in macrophage cells, highlighting anti-inflammatory properties that may complement its anti-cancer effects .

Data Tables

CompoundTarget EnzymeEC50 (µM)Cell Line TestedCytotoxicity
N-(4-(...DNMT3A0.9KG-1Yes
N-(4-(...DNMT115KG-1Yes
N-(4-(...iNOSN/ARAW 264.7No

Properties

IUPAC Name

N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N7O3/c1-18-3-12-26(33-32-18)37-23-10-4-20(5-11-23)27(35)31-22-8-6-21(7-9-22)30-24-17-25(29-19(2)28-24)34-13-15-36-16-14-34/h3-12,17H,13-16H2,1-2H3,(H,31,35)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSJRIIZDXTMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC(=N4)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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